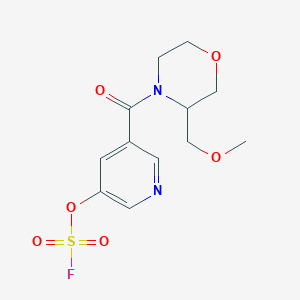

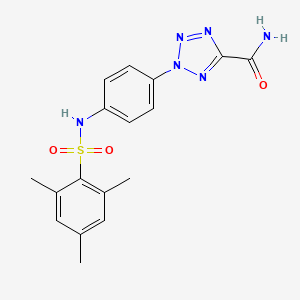

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

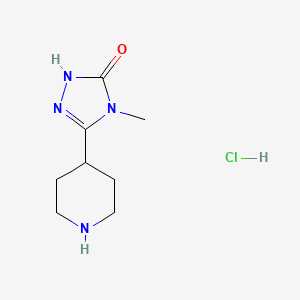

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate, also known as chlorimuron-ethyl, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the sulfonylurea family of herbicides, which are known for their high selectivity and low toxicity. Chlorimuron-ethyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate involves the reaction of 3-chloroaniline with methylsulfonyl chloride to form N-(3-chlorophenyl)-N-methylsulfonylamine, which is then reacted with glycine methyl ester to form the final product.

Starting Materials

3-chloroaniline, methylsulfonyl chloride, glycine methyl este

Reaction

Step 1: 3-chloroaniline is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-N-methylsulfonylamine., Step 2: N-(3-chlorophenyl)-N-methylsulfonylamine is then reacted with glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate., Step 3: The final product is purified by recrystallization or column chromatography.

Mechanism Of Action

Chlorimuron-ethyl works by inhibiting the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. By inhibiting ALS, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl disrupts the normal growth and development of the targeted weeds, ultimately leading to their death.

Biochemical And Physiological Effects

Chlorimuron-ethyl has been found to have minimal impact on non-target organisms, including animals and humans. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, it can have some impact on soil microorganisms and aquatic organisms, particularly in high concentrations.

Advantages And Limitations For Lab Experiments

Chlorimuron-ethyl is a widely used herbicide that has been extensively studied in laboratory experiments. Its high selectivity and low toxicity make it a popular choice for weed control in many crops. However, its effectiveness can be reduced in certain conditions, such as high soil pH or low soil moisture. Additionally, its use can lead to the development of herbicide-resistant weeds, which can be a significant challenge for farmers.

Future Directions

There are many potential future directions for research on Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl. One area of interest is the development of new formulations or delivery methods that can improve its effectiveness in challenging conditions. Another area of interest is the study of its impact on soil microorganisms and the development of strategies to mitigate any negative effects. Additionally, there is ongoing research into the development of herbicide-resistant crops that can be used in conjunction with Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl to provide more effective weed control. Overall, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Chlorimuron-ethyl has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, ragweed, and morning glory. Its selectivity and low toxicity make it a popular choice for weed control in many crops, including soybeans, cotton, and peanuts.

properties

IUPAC Name |

methyl 2-(3-chloro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCWMWNAVMQGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

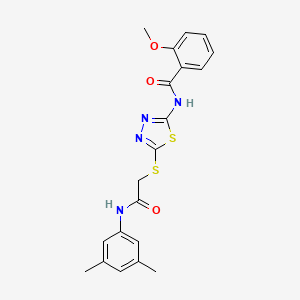

![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)

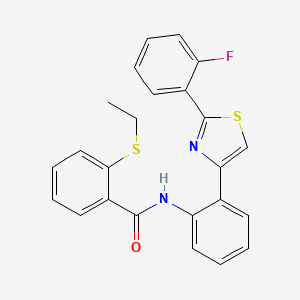

![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)

![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)

![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)